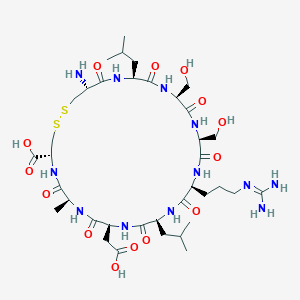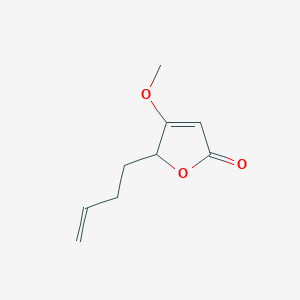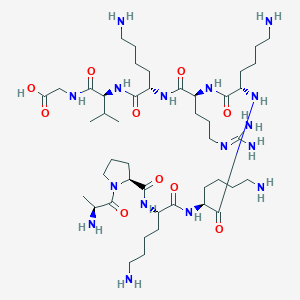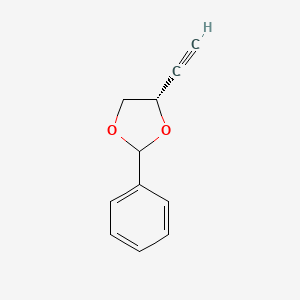
H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH is a peptide compound composed of nine amino acids: cysteine, leucine, serine, arginine, aspartic acid, and alanine. This peptide sequence is notable for its potential applications in various fields, including biochemistry, molecular biology, and medicinal chemistry. The presence of cysteine residues at both ends of the peptide allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The cysteine residues are often protected with trityl (Trt) groups to prevent unwanted side reactions during the synthesis process . The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS using automated peptide synthesizers. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the peptide. After synthesis, the peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to achieve selective substitution.
Major Products Formed:
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Formed through reduction of disulfide bonds.
Aplicaciones Científicas De Investigación
H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying disulfide bond formation and stability.
Biology: Employed in studies of protein-protein interactions and peptide-based drug design.
Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug delivery systems.
Industry: Utilized in the development of biosensors and diagnostic assays
Mecanismo De Acción
The mechanism of action of H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH involves its ability to form stable disulfide bonds, which can enhance its structural integrity and biological activity. The peptide can interact with specific molecular targets, such as enzymes or receptors, through its amino acid residues. These interactions can modulate various biochemical pathways, leading to desired biological effects .
Comparación Con Compuestos Similares
H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH analogs: Peptides with similar sequences but different amino acid substitutions.
Disulfide-rich peptides: Other peptides that contain multiple cysteine residues and form disulfide bonds.
Uniqueness: this compound is unique due to its specific sequence and the presence of cysteine residues at both ends, which allows for the formation of intramolecular disulfide bonds. This structural feature can enhance the peptide’s stability and biological activity compared to other similar peptides .
Propiedades
Fórmula molecular |
C37H64N12O14S2 |
|---|---|
Peso molecular |
965.1 g/mol |
Nombre IUPAC |
(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-amino-10-(carboxymethyl)-16-[3-(diaminomethylideneamino)propyl]-19,22-bis(hydroxymethyl)-7-methyl-13,25-bis(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C37H64N12O14S2/c1-16(2)9-21-33(59)47-25(13-51)35(61)48-24(12-50)34(60)43-20(7-6-8-41-37(39)40)30(56)45-22(10-17(3)4)32(58)46-23(11-27(52)53)31(57)42-18(5)28(54)49-26(36(62)63)15-65-64-14-19(38)29(55)44-21/h16-26,50-51H,6-15,38H2,1-5H3,(H,42,57)(H,43,60)(H,44,55)(H,45,56)(H,46,58)(H,47,59)(H,48,61)(H,49,54)(H,52,53)(H,62,63)(H4,39,40,41)/t18-,19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
Clave InChI |
ZXKCAAVCNGFEDM-UBFNLWAXSA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)CC(C)C)CCCN=C(N)N)CO)CO)CC(C)C)N)C(=O)O |
SMILES canónico |
CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(C)C)CCCN=C(N)N)CO)CO)CC(C)C)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)





![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)


![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)

![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)


